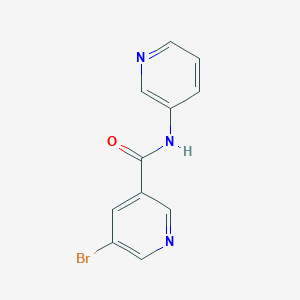

5-bromo-N-(pyridin-3-yl)nicotinamide

Description

5-Bromo-N-(pyridin-3-yl)nicotinamide is a nicotinamide derivative featuring a bromine substituent at the 5-position of the pyridine ring and a pyridin-3-yl group attached to the amide nitrogen. This compound is structurally related to kinase inhibitors and other bioactive molecules, where the bromine atom and pyridine substituents influence electronic properties and binding interactions. Key physicochemical properties include a molecular weight of 278.11 g/mol (C₁₁H₈BrN₃O) and a CAS registry number of 1795260-09-1 .

Properties

IUPAC Name |

5-bromo-N-pyridin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O/c12-9-4-8(5-14-6-9)11(16)15-10-2-1-3-13-7-10/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAMEVOECBJOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(pyridin-3-yl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the pyridin-3-yl group. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to yield 5-bromo-nicotinamide. This intermediate is then reacted with pyridin-3-ylamine under appropriate conditions to form the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-bromo-N-(pyridin-3-yl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common reagents used in these reactions include bromine, pyridin-3-ylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-(pyridin-3-yl)nicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridin-3-yl group play crucial roles in binding to these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

a. 5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide (Compound 42, )

- Structure : Features a 6-methylpyridin-2-yl group instead of pyridin-3-yl.

- Synthesis : Achieved in 100% yield via coupling of 5-bromo-nicotinamide with 6-methylpyridin-2-amine, suggesting high efficiency under optimized conditions.

- Molecular Formula : C₂₀H₁₈N₂O₂·HBr·H₂O.

- Key Data : Distinct ¹H NMR signals at δ 8.95 (s, 1H, pyridine-H) and δ 2.60 (s, 3H, CH₃) .

b. 5-Bromo-N-methylnicotinamide (CAS 153435-68-8)

c. 5-Bromo-N-isopropylnicotinamide (CAS 104290-45-1)

- Structure : Bulkier isopropyl substituent reduces structural similarity (0.95 vs. 0.98 for pyridin-3-ylmethyl analog).

- Implications : Steric hindrance likely affects solubility and binding affinity in biological systems .

Positional Isomerism in the Pyridine Ring

a. 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide (CAS 923785-55-1)

- Structure : Methyl group at the 5-position of the pyridin-2-yl ring.

b. N-(5-Bromopyridin-3-yl)isonicotinamide (CAS 1795391-48-8)

- Structure : Isonicotinamide (4-pyridinecarboxamide) vs. nicotinamide (3-pyridinecarboxamide).

- Impact : The shift in carbonyl position modifies dipole moments and crystallinity, as reflected in distinct CAS and MDL numbers .

Halogen and Functional Group Modifications

b. 5-Bromo-N,N-diethylnicotinamide (CAS 104290-44-0)

- Structure : Diethylamine substituent increases lipophilicity (LogP ~1.69).

- Applications : Enhanced membrane permeability compared to aryl-substituted analogs .

Data Tables

Notes

- Safety : Compounds with bromine and pyridine moieties require handling precautions, including avoiding open flames (P210) and using personal protective equipment (PPE) .

- Synthesis : High yields (e.g., 100% for Compound 42) suggest optimized coupling conditions, while chloro analogs exhibit lower reactivity .

- Structural Insights: Substituent position (e.g., pyridin-3-yl vs.

Biological Activity

5-Bromo-N-(pyridin-3-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified under nicotinamide derivatives. Its structure features a bromine atom at the 5-position of the nicotinamide ring and a pyridine group at the 3-position, which may influence its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and pathways:

- Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme catalyzes the rate-limiting step in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production. Inhibition of NAMPT has been linked to anti-cancer effects as it leads to reduced NAD+ levels, triggering apoptosis in cancer cells .

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce cell death may be attributed to its role in disrupting NAD+ metabolism, which is essential for cancer cell survival .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via NAMPT inhibition |

| MCF-7 (breast cancer) | 12.8 | Disruption of NAD+ synthesis |

| A549 (lung cancer) | 18.5 | Cell cycle arrest leading to apoptosis |

These results indicate that the compound has significant anti-cancer properties across multiple cell lines.

Case Studies

- Study on HeLa Cells : In a controlled study, HeLa cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests that the compound effectively triggers programmed cell death mechanisms in cervical cancer cells .

- MCF-7 Breast Cancer Model : Another study reported that MCF-7 cells exhibited reduced viability when exposed to this compound, with a notable decrease in NAD+ levels correlating with increased reactive oxygen species (ROS) production. This oxidative stress was hypothesized to contribute to the cytotoxic effects observed .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation, but preliminary data suggest moderate absorption and distribution characteristics typical of small molecules. Further studies are required to elucidate its metabolic pathways and elimination mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.